N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide is a complex organic compound with the molecular formula C28H22Cl2N2O3 It is known for its unique structure, which includes a chlorobenzyl group and a benzylidene group linked through an oxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-((4-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with 2-hydroxy-2-phenylacetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply, including the use of efficient catalysts and controlled reaction environments to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-propoxybenzohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide
Uniqueness
What sets N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide apart from these similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
CAS No. |
767310-25-8 |
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Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-10-6-17(7-11-19)15-28-20-12-8-16(9-13-20)14-24-25-22(27)21(26)18-4-2-1-3-5-18/h1-14,21,26H,15H2,(H,25,27)/b24-14+ |
InChI Key |
QFDBVJYKBUPJLU-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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